molecular formula C10H12ClNOS B14058745 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14058745
M. Wt: 229.73 g/mol
InChI Key: PRVHDNJSVGJJAY-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 2-(methylthio)aniline, undergoes nitration to form 2-(methylthio)-3-nitroaniline. This intermediate is then reduced to yield 3-amino-2-(methylthio)aniline.

    Acylation: The amino group of 3-amino-2-(methylthio)aniline is acylated using a suitable acylating agent, such as chloroacetyl chloride, to form the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while the amino group can be reduced to form corresponding amines.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(3-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound differs by the position of the chlorine atom, which can affect its reactivity and biological activity.

    1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one:

    1-(3-Amino-2-(methylthio)phenyl)-3-hydroxypropan-1-one: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological interactions.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(3-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-7(9(13)5-6-11)3-2-4-8(10)12/h2-4H,5-6,12H2,1H3

InChI Key

PRVHDNJSVGJJAY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1N)C(=O)CCCl

Origin of Product

United States

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